1,2,3-Tribromo-3-methylbut-1-ene
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Overview
Description
1,2,3-Tribromo-3-methylbut-1-ene is an organic compound characterized by the presence of three bromine atoms attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-3-methylbut-1-ene can be synthesized through the bromination of 3-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-methylbut-1-ene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent side reactions and ensure high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts such as cuprous halides can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-3-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Formation of 3-methylbut-1-ene derivatives with different substituents.
Elimination: Formation of 3-methylbut-1-ene or its isomers.
Addition: Formation of tetrabromo derivatives.
Scientific Research Applications
1,2,3-Tribromo-3-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-3-methylbut-1-ene involves its interaction with nucleophiles and electrophiles. The presence of multiple bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The double bond in the compound allows it to participate in addition reactions, forming more complex structures. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1,2-Dibromo-3-methylbutane: Similar structure but with only two bromine atoms.
1-Bromo-3-methyl-2-butene: Contains a single bromine atom and a different position of the double bond.
3-Methyl-2-butenyl bromide: Another brominated derivative with a different substitution pattern
Uniqueness: 1,2,3-Tribromo-3-methylbut-1-ene is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to its less brominated counterparts. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
62024-55-9 |
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Molecular Formula |
C5H7Br3 |
Molecular Weight |
306.82 g/mol |
IUPAC Name |
1,2,3-tribromo-3-methylbut-1-ene |
InChI |
InChI=1S/C5H7Br3/c1-5(2,8)4(7)3-6/h3H,1-2H3 |
InChI Key |
POHDPVBVIWNURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=CBr)Br)Br |
Origin of Product |
United States |
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